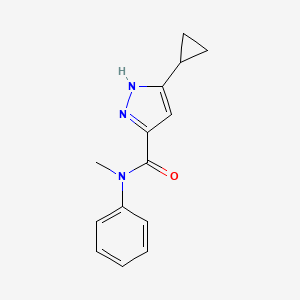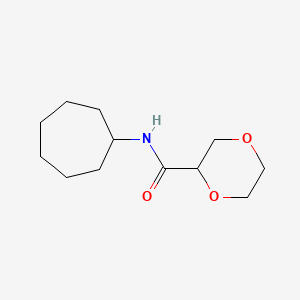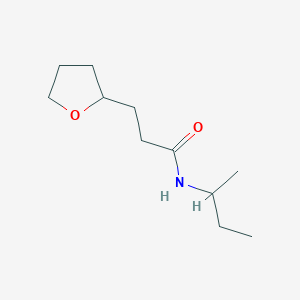
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as CPQ, is a synthetic compound that has shown potential in scientific research applications.
Mecanismo De Acción
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone acts by binding to a specific site on the α7 nicotinic acetylcholine receptor, causing a conformational change that increases the receptor's sensitivity to acetylcholine. This results in increased calcium influx into the cell, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been found to enhance cognitive function in animal models, improving performance in tasks such as spatial memory and fear conditioning. It has also been shown to have neuroprotective effects, reducing neuronal damage in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted modulation of cognitive function. However, (5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone's effects may vary depending on the animal model used, and further research is needed to determine its efficacy in humans.
Direcciones Futuras
Future research on (5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone could focus on its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. It could also be used to study the role of the α7 nicotinic acetylcholine receptor in other physiological processes, such as inflammation and immune function. Finally, further investigation into the mechanism of action of (5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone could lead to the development of more potent and selective compounds for scientific research purposes.
Métodos De Síntesis
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized through a multi-step process, starting with the reaction of 2-cyclopropyl-1H-pyrazol-3-amine with 6-methyl-3,4-dihydroquinolin-2(1H)-one in the presence of a base. This reaction results in the formation of the desired product, (5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, which can be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. (5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to enhance synaptic plasticity, which is important for the formation of new memories.
Propiedades
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-4-7-16-13(9-11)3-2-8-20(16)17(21)15-10-14(18-19-15)12-5-6-12/h4,7,9-10,12H,2-3,5-6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBQOEMWDXECLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)
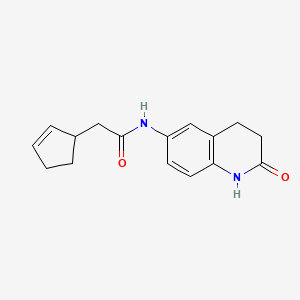
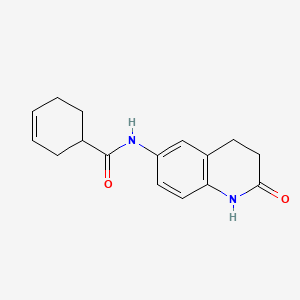
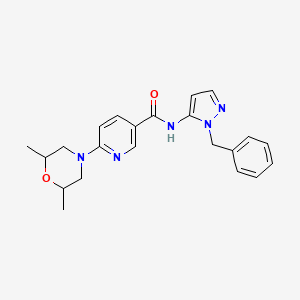
![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)
